molecular formula C11H12N2O3 B11764610 4-(3-Carbamoylazetidin-1-yl)benzoic acid

4-(3-Carbamoylazetidin-1-yl)benzoic acid

Cat. No.: B11764610
M. Wt: 220.22 g/mol
InChI Key: XVLMMQTVYNAZEX-UHFFFAOYSA-N
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Description

4-(3-Carbamoylazetidin-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to an azetidine ring with a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoylazetidin-1-yl)benzoic acid typically involves the condensation of benzoic acid derivatives with azetidine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoylazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted azetidine derivatives.

Scientific Research Applications

4-(3-Carbamoylazetidin-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Carbamoylazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Carbamoylazetidin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoic acid moiety with an azetidine ring and a carbamoyl group makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3-carbamoylazetidin-1-yl)benzoic acid

InChI

InChI=1S/C11H12N2O3/c12-10(14)8-5-13(6-8)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H2,12,14)(H,15,16)

InChI Key

XVLMMQTVYNAZEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)C(=O)N

Origin of Product

United States

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